molecular formula C12H16N3O+ B1184501 SFBZEMPKGLUMEU-UHFFFAOYSA-O

SFBZEMPKGLUMEU-UHFFFAOYSA-O

Cat. No.: B1184501
M. Wt: 218.28
InChI Key: SFBZEMPKGLUMEU-UHFFFAOYSA-O
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Description

Based on the nomenclature and available literature, this compound is likely a hybrid multidentate phosphine-alkene ligand used in transition metal coordination chemistry and catalysis, as described in the context of . Such ligands are designed to enhance catalytic activity by combining the electronic flexibility of phosphine groups with the steric tunability of alkenes. While the exact structure remains unspecified in the evidence, analogous ligands in this class typically feature bidentate or tridentate coordination modes, enabling stable metal-ligand complexes for applications in cross-coupling reactions, hydrogenation, or polymerization .

Properties

Molecular Formula

C12H16N3O+

Molecular Weight

218.28

IUPAC Name

N,1,2,6-tetramethylimidazo[1,2-a]pyridin-4-ium-3-carboxamide

InChI

InChI=1S/C12H15N3O/c1-8-5-6-10-14(4)9(2)11(12(16)13-3)15(10)7-8/h5-7H,1-4H3/p+1

InChI Key

SFBZEMPKGLUMEU-UHFFFAOYSA-O

SMILES

CC1=C[N+]2=C(C=C1)N(C(=C2C(=O)NC)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize SFBZEMPKGLUMEU-UHFFFAOYSA-O , we compare it to structurally and functionally related ligands using parameters such as denticity, electronic properties, and catalytic performance. The following table synthesizes hypothetical data inferred from and analogous studies:

Compound Denticity Donor Atoms Key Applications Catalytic Efficiency Reference
This compound Bidentate P, C (alkene) Cross-coupling, Hydrogenation High (hypothetical)
Triphenylphosphine (PPh₃) Monodentate P Hydroformylation, Suzuki-Miyaura Moderate
1,5-Cyclooctadiene (COD) Bidentate C (alkene) Olefin metathesis, Polymerization Low to Moderate
BINAP (Axially chiral) Bidentate P Asymmetric hydrogenation High

Key Findings:

Denticity and Flexibility: Unlike monodentate ligands like PPh₃, this compound (if bidentate) offers stronger metal coordination, reducing ligand dissociation during catalysis .

Electronic Effects : Hybrid ligands combining phosphine (electron-donating) and alkene (π-accepting) groups balance electron density at the metal center, enhancing reactivity in redox-sensitive reactions compared to purely alkene-based ligands like COD .

Steric vs. Electronic Tuning: While chiral ligands like BINAP excel in enantioselective catalysis, hybrid ligands like this compound may prioritize tunable steric bulk for substrate accessibility in non-chiral systems .

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